4,7-Difluoroindolin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5F2NO |
|---|---|
Molecular Weight |
169.13 g/mol |
IUPAC Name |
4,7-difluoro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H5F2NO/c9-5-1-2-6(10)8-4(5)3-7(12)11-8/h1-2H,3H2,(H,11,12) |
InChI Key |
BANNZFSPNGSDAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2NC1=O)F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4,7 Difluoroindolin 2 One and Its Fluorinated Analogues
Classical and Contemporary Approaches to Indolin-2-one Scaffolds
The construction of the core indolin-2-one structure is the foundational step in the synthesis of its fluorinated analogues. Over the years, a variety of methods have been developed, ranging from classical cyclization reactions to modern, more sustainable approaches.
Regioselective Synthesis of Substituted Indolin-2-ones via Cyclization and Aromatic Functionalization
The regioselective synthesis of substituted indolin-2-ones is crucial for controlling the final substitution pattern of the target molecule. Traditional methods often rely on the cyclization of pre-functionalized anilines. More recent strategies focus on the direct functionalization of the indole (B1671886) nucleus.
One-pot cascade reactions represent an efficient approach to constructing complex molecular architectures. For instance, a sequential Meyer–Schuster rearrangement, anti-Michael addition, and intramolecular azacyclization sequence has been developed for the synthesis of 3-pyrrolyl-indolin-2-ones. acs.org This method utilizes propargyl alcohols as versatile starting materials. acs.org Similarly, a radical-initiated dearomative annulation of tryptamine-derived isocyanides allows for the selective synthesis of CF3-substituted β-aza-spiroindolines. acs.org The regioselectivity of these cyclizations, particularly for 4-substituted indoles, is a key consideration, as ring closure can occur at either the C3 or C5 position. beilstein-journals.org
Intramolecular [4+2] cycloadditions of ynamides with conjugated enynes provide another route to substituted indolines, which can then be oxidized to the corresponding indoles. acs.org This strategy allows for the introduction of carbon substituents at the C-7 position, a valuable feature for building diverse molecular libraries. acs.org
Green Chemistry Protocols: On-Water Annulation Reactions for C2-Spiroindoline Formation
In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. Green chemistry principles, such as the use of water as a solvent and the reduction of hazardous waste, are increasingly being applied to the synthesis of indolin-2-one derivatives. univpancasila.ac.idcolab.ws
"On-water" reactions have emerged as a powerful tool in this regard. An "on-water" [4+2] annulation reaction between a 2-methyl-3H-indolium salt and an α-bromo N-acyl hydrazone has been developed for the synthesis of spiro(indoline-2,3'-hydropyridazine) scaffolds. researchgate.net This method demonstrates that using water as the sole solvent can significantly improve reaction efficiency and chemoselectivity compared to organic solvents. researchgate.net The synthesis of various oxindole (B195798) derivatives has been achieved using water as a reaction medium, often under catalyst-free conditions or with recyclable catalysts, leading to high yields and simplified work-up procedures. sjp.ac.lk
Reductive Dephosphorylation Strategies for Oxindole Derivatives
A novel two-step methodology for the synthesis of 3-unsubstituted oxindoles involves a reductive dephosphorylation strategy. arkat-usa.orgresearchgate.net This process begins with a phospha-Brook rearrangement of isatins with diethyl phosphite (B83602) to form 3-(diethylphosphoryloxy)oxindoles. arkat-usa.org The subsequent reductive dephosphorylation of these intermediates with hydroiodic acid yields the desired 3-unsubstituted oxindoles. arkat-usa.orgresearchgate.net This method provides a valuable alternative to traditional reduction methods.
Metal-Catalyzed C(sp²)-H Amidation for Benzofused Lactam Construction
Transition metal-catalyzed C-H activation has become a powerful strategy for the direct and efficient construction of C-N bonds, which is fundamental to the synthesis of benzofused lactams like indolin-2-one. rsc.org Cobalt-catalyzed C(sp²)-H amidation has been successfully employed for the synthesis of a variety of functionalized benzofused lactams. researchgate.netsioc-journal.cn This approach often utilizes dioxazolones as nitrene precursors and can proceed at room temperature, offering a robust and scalable route to these important heterocyclic skeletons. researchgate.net Iridium-catalyzed C-H amidation has also been developed for the synthesis of lactams, proceeding through either sp³ C-H insertion or electrophilic aromatic substitution pathways. pku.edu.cn
Stereoselective Fluorination Strategies for Indolin-2-one Architectures
The introduction of fluorine into the indolin-2-one scaffold, particularly in a stereoselective manner, is a key challenge in the synthesis of advanced fluorinated analogues.
Asymmetric Mannich Addition Reactions for α-Fluoro-β-amino-indolin-2-ones
A significant advancement in this area is the development of asymmetric Mannich addition reactions to produce enantiomerically pure α-fluoro-β-amino-indolin-2-ones. researchgate.netrsc.orgscispace.com This method involves the in situ generation of tertiary enolates from 3-fluoroindolin-2-one derivatives, followed by their reaction with (Ss)-sulfinylimines. rsc.orgscispace.com The reaction proceeds with excellent diastereoselectivity (>98:2) and accommodates a wide range of functional groups on both the enolate and imine partners. rsc.orgscispace.com The use of chiral N-sulfinylimines has proven to be highly effective in controlling the stereochemical outcome of the addition. nih.gov The resulting products, possessing a tetrasubstituted fluorinated stereogenic center, are valuable building blocks for the synthesis of more complex fluorinated molecules. rsc.orgscispace.com
Enantioselective Intramolecular Aza-Michael Reactions in Fluorinated Indolizidinone Synthesis
The enantioselective synthesis of complex heterocyclic systems that include a fluorinated indolinone-type structure often relies on multi-step strategies where the stereochemistry is set in a crucial cyclization step. One such advanced approach is the synthesis of fluorinated indolizidinone derivatives, which utilizes an enantioselective intramolecular aza-Michael reaction (IMAMR). acs.orgnih.govnih.gov
This process begins with conjugated fluorinated amides that have a pendant α,β-unsaturated ketone moiety. acs.orgnih.gov The key chiral center is established through an IMAMR catalyzed by a chiral phosphoric acid, such as an (S)-TRIP-derived phosphoric acid. acs.orgnih.gov This cyclization step is highly effective, proceeding with excellent enantioselectivity. nih.gov Following the aza-Michael reaction, the synthesis is completed through a sequence involving dimethyltitanocene-mediated methylenation and a subsequent ring-closing metathesis (RCM) to form the final bicyclic indolizidinone structure. acs.org A significant achievement of this methodology is the formation of a challenging fluorine-containing tetrasubstituted double bond via the RCM reaction. acs.orgnih.gov
The feasibility of this synthetic pathway was demonstrated with α-fluoroacrylamide as a model substrate. nih.gov Optimization of the IMAMR step revealed that using 10 mol% of the chiral phosphoric acid catalyst in chloroform (B151607) at room temperature for 36 hours provided the desired chiral pyrrolidines in good yields and high enantiomeric ratios. nih.gov
Table 1: Scope of the Enantioselective Intramolecular Aza-Michael Reaction
| Substrate | Product | Yield (%) | Enantiomeric Ratio (er) |
| Fluorinated Amide 2a | Chiral Pyrrolidine 3a | 85 | 98:2 |
| Fluorinated Amide 2b | Chiral Pyrrolidine 3b | 80 | 97:3 |
| Fluorinated Amide 2c | Chiral Pyrrolidine 3c | 82 | 98:2 |
| Data sourced from studies on the enantioselective synthesis of fluorinated indolizidinone derivatives. nih.gov |
Electrophilic Difluorohydroxylation of Indoles
A direct and efficient method for producing 3,3-difluoroindolin-2-ol derivatives involves the electrophilic difluorohydroxylation of substituted indoles. acs.orgnih.govacs.org This reaction utilizes Selectfluor, a commercially available, safe, and easy-to-handle electrophilic fluorinating reagent. acs.org The process is highly regioselective, with difluorination occurring specifically at the C3 position of the indole ring. acs.orgnih.gov
The reaction is typically carried out in a mixture of acetonitrile (B52724) and water, where water acts as the nucleophile. acs.org Interestingly, when the reaction of 1-methyl-2-phenylindole (B182965) was attempted with Selectfluor, the resulting product was not the expected monofluorinated indole but rather 3,3-difluoro-1-methyl-2-phenylindolin-2-ol, the structure of which was confirmed by single-crystal X-ray analysis. acs.org The protocol is convenient, operates under mild conditions, and provides a practical route to this unique difluorinated indolin-2-ol structure. nih.gov The use of other alcohols as nucleophiles instead of water can also yield the corresponding alkoxy-difluorinated products, albeit in more moderate yields. acs.orgnih.gov
Optimization studies found that the reaction proceeds efficiently at temperatures as low as -20 °C. acs.org While the reaction works without a base, the yield can be improved with the addition of a base like NaHCO₃. acs.org
Table 2: Difluorohydroxylation of Various Substituted Indoles
| Substrate (Indole Derivative) | Product (3,3-difluoroindolin-2-ol) | Yield (%) |
| 1-Methyl-2-phenylindole | 3,3-Difluoro-1-methyl-2-phenylindolin-2-ol | 85 |
| 2-Phenylindole | 2-Phenyl-3,3-difluoroindolin-2-ol | 80 |
| 1-Methylindole | 1-Methyl-3,3-difluoroindolin-2-ol | 78 |
| 5-Methoxy-2-phenylindole | 5-Methoxy-2-phenyl-3,3-difluoroindolin-2-ol | 82 |
| Yields obtained under optimized reaction conditions using Selectfluor. acs.org |
Selective Cascade Reactions for Fluorinated Indole and Indolin-3-one Derivatives
Cascade reactions offer an efficient pathway to construct complex molecular architectures from simpler precursors in a single synthetic operation. Such strategies have been successfully applied to the synthesis of fluorinated indole and indolin-3-one derivatives. rsc.orgresearchgate.net
One notable example is a condition-controlled selective synthesis that can produce either 2-CF₃-indoles or 2-CF₃-indolin-3-ones from the same starting materials: N-phenylpyridin-2-amines and trifluoromethyl imidoyl sulfoxonium ylides (TFISYs). rsc.orgrsc.org The selectivity is controlled by the reaction atmosphere. Under anaerobic conditions (argon), the reaction cascade leads to 2-CF₃-indoles. rsc.org In contrast, under aerobic conditions (oxygen) and in the presence of a copper(II) co-catalyst, the reaction pathway shifts to produce 2-CF₃-indolin-3-ones. rsc.org This method provides a robust protocol for creating indole-related scaffolds with a valuable CF₃ unit. rsc.org
Another powerful approach involves gold-catalyzed cascade reactions. Gold catalysts can activate alkynes, triggering a sequence of bond formations. For instance, unprotected 2-alkynylanilines can undergo a gold-catalyzed tandem cycloisomerization/fluorination to yield 3-fluoro-2-arylindoles or 3,3-difluoro-2-aryl-3H-indoles. beilstein-journals.org Similarly, a cascade reaction between 4H-furo[3,2-b]indoles and propargyl esters, catalyzed by a cationic gold(I) species, results in the formation of 2-alkenyliden-indolin-3-ones. unimi.it This reaction tolerates fluorine substituents on the indole core, with fluorinated starting materials providing the corresponding products in excellent yields. unimi.it
Synthetic Routes to 4,7-Difluoroindolin-2-one and Structurally Related Halogenated Systems
The synthesis of specifically substituted indolin-2-ones, such as those with halogen atoms at defined positions on the benzene (B151609) ring, requires careful selection of precursors and reaction conditions.
Synthetic Pathways to Dihaloindolin-2-ones, including 4,6-Difluoroindolin-2-one
While specific literature on the direct synthesis of 4,6-difluoroindolin-2-one is not detailed in the provided context, general methods for producing dihalogenated indolinone systems can be extrapolated from established protocols for fluorination at other positions. The synthesis of 3,3-difluoro-2-oxindoles, for example, has been achieved by reacting appropriately substituted isatin (B1672199) derivatives with diethylaminosulfur trifluoride (DAST). beilstein-journals.orgresearchgate.net This suggests that a precursor like 4,6-difluoroisatin could potentially be converted to 3,3,4,6-tetrafluoroindolin-2-one.
Another relevant method is anodic fluorination. The electrochemical fluorination of N-acetyl-3-substituted indoles has been shown to produce trans-2,3-difluoro-2,3-dihydroindoles. beilstein-journals.orgresearchgate.net This highlights a strategy where fluorination is introduced at the C2 and C3 positions of an already fluorinated indole backbone.
A dearomative electrophilic fluorination of 2-methylindoles using N-fluorobenzenesulfonimide (NFSI) delivers 3,3-difluoroindolines that bear an exocyclic double bond. acs.orgresearchgate.net This reaction has been successfully applied to substrates already containing a fluorine atom on the benzene ring, such as a 5-fluoro-2-methylindole, to produce the corresponding difluorinated product in good yield. acs.org This demonstrates the principle of adding fluorine atoms to the heterocyclic core of a pre-halogenated indole.
Exploration of Precursors and Reaction Conditions for Specific Difluorinated Positions
The success of synthesizing specifically positioned difluorinated indolinones is highly dependent on the choice of precursors and the fine-tuning of reaction conditions. The electronic properties of the starting indole play a significant role in the outcome of fluorination reactions. acs.org
In the synthesis of 3,3-difluoroindolines via dearomative fluorination, the nature of the protecting group on the indole nitrogen is critical. acs.org A carbonyl-containing protecting group, such as acetyl (Ac) or tert-butyloxycarbonyl (Boc), was found to be necessary for the reaction to yield the desired product. acs.org Furthermore, the electronic nature of substituents on the indole's benzene ring influences the reaction yield. Electron-withdrawing groups, particularly a strong π-withdrawing nitro group, were found to have a negative effect on the yield. acs.org Conversely, a fluorine substituent at the 5-position was well-tolerated and gave the product in good yield. acs.org
Table 3: Effect of Precursor on Dearomative Fluorination Yield
| Precursor (Substituted 2-methylindole) | Protecting Group (on N) | Substituent (on Ring) | Product Yield (%) |
| 1a | Benzoyl | H | 75 |
| 2c | Benzoyl | 5-NO₂ | 25 |
| 2f | Benzoyl | 5-F | 73 |
| 2j | Boc | H | 45 |
| Data from a study on the dearomative electrophilic fluorination of 2-methylindoles. acs.org |
Reaction conditions such as solvent, temperature, and concentration also require optimization. For the dearomative fluorination with NFSI, polar solvents like THF, increased concentration, and milder temperatures were found to improve the reaction's success. acs.org Similarly, in the difluorohydroxylation of indoles, the choice of base and temperature can significantly impact the efficiency of the transformation. acs.org These findings underscore the importance of a systematic exploration of precursors and reaction parameters to achieve the synthesis of specifically targeted difluorinated indolin-2-one structures.
Mechanistic Elucidation and Stereochemical Control in Fluorinated Indolin 2 One Chemistry
Detailed Reaction Mechanisms of Fluorine Introduction
The incorporation of fluorine into the indolin-2-one core can be achieved through various synthetic strategies, each with its own distinct reaction mechanism. Understanding these mechanisms is crucial for controlling the reaction and achieving the desired product.
In Situ Generation of Fluorinated Enolates and Their Reactivity Profiles
A powerful strategy for the synthesis of fluorinated indolin-2-ones involves the in situ generation of fluorinated enolates. rsc.orgresearchgate.net This method typically starts with a precursor that can readily eliminate a leaving group to form the reactive enolate intermediate.
One common approach is the detrifluoroacetylative in situ generation of fluoro-enolates. rsc.orgacs.orgresearchgate.net This process often begins with β-keto-α-fluorohydrates which, in the presence of a base, undergo a C-C bond cleavage to release trifluoroacetic acid and generate the desired fluoro-enolate. acs.orgresearchgate.net These enolates are versatile nucleophiles that can participate in a variety of asymmetric transformations. researchgate.net Their reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a diverse range of fluorinated indolin-2-one derivatives. acs.orgnih.gov The reactivity of these in situ generated enolates has been demonstrated in several key reaction types:
Aldol (B89426) Reactions: Fluorinated enolates react with aldehydes to form α-fluoro-β-hydroxy-indolin-2-ones. These reactions can be catalyzed by chiral metal complexes, such as those involving copper and bis(oxazoline) ligands, to achieve high diastereo- and enantioselectivity. acs.orgnih.govnih.gov
Mannich Reactions: The reaction of fluorinated enolates with imines provides access to α-fluoro-β-amino-indolin-2-ones. researchgate.netacs.orgnih.govresearchgate.netresearchgate.net Similar to aldol reactions, the use of chiral catalysts allows for excellent stereocontrol. nih.govresearchgate.net
Michael Additions: While initially met with challenges, successful Michael additions of in situ generated fluoro-enolates have been developed using specific Michael acceptors like (ethene-1,1-diyldisulfonyl)dibenzene. acs.orgnih.gov
Reactions with Azo-Compounds: An interesting application of these enolates is their reaction with diethyl azodicarboxylate, which leads to the formation of isatin (B1672199) hydrazone derivatives. acs.org
The general scheme for the detrifluoroacetylative in situ generation of an indole-type enolate is depicted below:
Electronic and Steric Effects of Fluorine on Reaction Mechanisms
The introduction of fluorine atoms into the indolin-2-one scaffold profoundly alters its chemical reactivity. The unique electronic properties of fluorine—its high electronegativity and ability to participate in resonance—create a nuanced interplay of inductive and mesomeric effects that dictate the course and rate of chemical reactions. These effects are particularly pronounced in 4,7-Difluoroindolin-2-one, where the strategic placement of two fluorine atoms significantly modifies the electron density distribution across the aromatic ring and influences the stability of reaction intermediates.
Fluorine's Influence on Aromatic Reactivity and Substitution Patterns
In this compound, the situation is complex. The lactam moiety is an electron-withdrawing group, further deactivating the aromatic ring. The fluorine atom at position 7 directs electrophiles to its ortho positions (C-6) and para position (C-5). Similarly, the fluorine at position 4 directs towards its ortho positions (C-3, which is part of the lactam, and C-5) and its para position (C-7, which is already substituted). The positions C-5 and C-6 are therefore the most likely sites for electrophilic attack, with the precise regioselectivity depending on the specific electrophile and reaction conditions.
Conversely, the strong inductive withdrawal of electrons by the two fluorine atoms makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr). core.ac.ukmasterorganicchemistry.com This effect is particularly potent in fluorinated arenes because the highly electronegative fluorine atom can stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. harvard.edunih.gov For SNAr reactions, fluorine is an excellent leaving group, often superior to other halogens, because the rate-determining step is the initial nucleophilic attack, which is accelerated by the electron-withdrawing nature of fluorine. masterorganicchemistry.comnih.govnih.gov The positions activated for nucleophilic attack would be those bearing the fluorine atoms (C-4 and C-7).
The steric effect of fluorine is generally considered minimal due to its small van der Waals radius, which is comparable to that of a hydrogen atom. harvard.edu This means that it does not significantly hinder the approach of reactants, unlike bulkier halogens.
Table 1: Summary of Fluorine's Electronic Effects on the Aromatic Ring of this compound
| Effect | Description | Influence on Reactivity | Predicted Substitution Pattern |
|---|---|---|---|
| Inductive Effect (-I) | Strong withdrawal of electron density through σ-bonds due to fluorine's high electronegativity. csbsju.educore.ac.uk | Deactivates the ring towards electrophilic attack; Activates the ring towards nucleophilic attack. masterorganicchemistry.commasterorganicchemistry.com | Overall decrease in ring electron density. |
| Resonance Effect (+M) | Donation of lone pair electrons into the aromatic π-system. researchgate.net | Directs incoming electrophiles to positions ortho and para to the fluorine atoms. csbsju.edu | Increased electron density at C-5 and C-6. |
| Combined Effect (EAS) | The deactivating -I effect dominates over the activating +M effect, but the +M effect controls regioselectivity. | Overall slower reaction rate for Electrophilic Aromatic Substitution (EAS) compared to benzene (B151609). | Electrophilic attack favored at C-5 and C-6. |
| Combined Effect (SNAr) | The strong -I effect significantly lowers the energy barrier for nucleophilic attack. | Enhanced rate for Nucleophilic Aromatic Substitution (SNAr). | Nucleophilic attack favored at C-4 and C-7. |
Computational Insights into Transition States and Reaction Energetics
While specific experimental and computational studies on the reaction mechanisms of this compound are not extensively reported in the literature, the principles of computational chemistry provide a powerful framework for predicting its reactivity. researchgate.net Modern computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating reaction pathways, determining the structures of fleeting transition states, and calculating the energetics that govern reaction feasibility and selectivity. whiterose.ac.ukresearchgate.net
For a given reaction of this compound, computational modeling can map the potential energy surface, identifying the lowest energy path from reactants to products. chemrxiv.org The highest point along this path corresponds to the transition state, an unstable molecular arrangement that is nearly impossible to observe experimentally but is crucial for understanding the reaction mechanism. mit.eduims.ac.jp By calculating the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state, chemists can predict the kinetic favorability of a reaction. whiterose.ac.uk
In the context of electrophilic aromatic substitution on this compound, DFT calculations could be used to compare the activation energies for an electrophile attacking at the C-5 versus the C-6 position. This would provide a quantitative prediction of the reaction's regioselectivity. The calculations would model the structure of the transition states for both pathways, revealing subtle geometric and electronic differences that determine the preferred outcome.
Similarly, for nucleophilic aromatic substitution, computational studies can model the addition of a nucleophile to C-4 or C-7. These calculations would detail the structure of the corresponding Meisenheimer complex and the transition state leading to its formation. nih.gov The calculated reaction energetics would help in understanding why fluorine, despite its strong bond with carbon, acts as an efficient leaving group in SNAr reactions. masterorganicchemistry.com Such studies can also incorporate solvent effects to provide a more accurate picture of the reaction energetics in a realistic chemical environment. chemrxiv.org
Table 2: Application of Computational Methods to this compound Reactivity
| Computational Method | Objective | Predicted Insights for this compound |
|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization and energy calculation of ground states, transition states, and intermediates. researchgate.netwhiterose.ac.uk | - Determination of the most stable conformation.
|
| Transition State Search Algorithms (e.g., NEB) | Locating the precise structure of the transition state on the potential energy surface. ims.ac.jp | - Visualization of the bond-forming and bond-breaking processes at the point of maximum energy.
|
| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution and orbital interactions. | - Quantifying the electron-donating and -withdrawing effects of the fluorine atoms and lactam ring.
|
| Solvation Models (e.g., PCM, SMD) | Simulating the effect of the solvent on reaction energetics. chemrxiv.org | - Predicting how solvent polarity affects reaction rates and selectivity.
|
Advanced Spectroscopic and Structural Characterization of 4,7 Difluoroindolin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For 4,7-Difluoroindolin-2-one, various NMR techniques offer detailed insights into its proton and carbon framework, profoundly influenced by the presence of two fluorine atoms.
High-Resolution ¹H and ¹³C NMR Analyses of Fluorinated Indolin-2-ones
The ¹H and ¹³C NMR spectra of this compound are distinctively shaped by the strong electronegativity and spin-coupling properties of the fluorine atoms at the C4 and C7 positions.
In the ¹H NMR spectrum , the aromatic protons (H5 and H6) and the methylene protons (H3) provide key structural information. The fluorine atoms induce significant downfield shifts on adjacent protons and exhibit through-bond coupling (J-coupling), which splits the proton signals into complex multiplets. The H5 and H6 protons on the benzene (B151609) ring are expected to appear as a complex multiplet system due to both homo-nuclear (³JHH) and hetero-nuclear (³JHF and ⁴JHF) couplings. The CH₂ protons at the C3 position typically appear as a singlet in the parent indolin-2-one, but may show long-range coupling to the fluorine at C4.
The ¹³C NMR spectrum offers direct information about the carbon skeleton. irisotope.com The carbon atoms directly bonded to fluorine (C4 and C7) exhibit large one-bond carbon-fluorine coupling constants (¹JCF), typically in the range of 240-280 Hz, which is a hallmark of aromatic fluorides. jeolusa.com These signals appear as distinct doublets. Other carbons in the aromatic ring (C3a, C5, C6, C7a) also experience coupling to the fluorine atoms over two, three, or four bonds (²JCF, ³JCF, ⁴JCF), leading to further signal splitting and aiding in definitive resonance assignment. jeolusa.com The carbonyl carbon (C2) and the methylene carbon (C3) are also identifiable in the spectrum.
Note: As specific experimental data for this compound is not publicly available, the following table presents representative chemical shift and coupling constant data for a related fluorinated aromatic compound to illustrate the expected values.
| Atom | Representative ¹H Shift (ppm) | Representative ¹³C Shift (ppm) | Representative Coupling Constants (Hz) |
| C2 | - | ~175 | - |
| C3 | ~3.5 | ~36 | - |
| H3 | ~3.5 | - | - |
| C3a | - | ~125 | ²J(C3a-F4) ≈ 20 Hz |
| C4 | - | ~155 (d) | ¹J(C4-F4) ≈ 250 Hz |
| C5 | - | ~115 (dd) | ²J(C5-F4) ≈ 25 Hz; ³J(C5-F7) ≈ 8 Hz |
| H5 | ~6.8 (ddd) | - | ³J(H5-H6) ≈ 8 Hz; ³J(H5-F4) ≈ 10 Hz; ⁴J(H5-F7) ≈ 2 Hz |
| C6 | - | ~118 (dd) | ³J(C6-F4) ≈ 7 Hz; ²J(C6-F7) ≈ 22 Hz |
| H6 | ~7.0 (ddd) | - | ³J(H6-H5) ≈ 8 Hz; ⁴J(H6-F4) ≈ 3 Hz; ³J(H6-F7) ≈ 9 Hz |
| C7 | - | ~150 (d) | ¹J(C7-F7) ≈ 245 Hz |
| C7a | - | ~130 (dd) | ³J(C7a-F4) ≈ 5 Hz; ²J(C7a-F7) ≈ 18 Hz |
| N-H | ~8.5 (s) | - | - |
Advanced 2D NMR Techniques for Connectivity and Conformational Assignment
To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is utilized. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) J-coupling networks. sdsu.edu For this compound, a cross-peak between the H5 and H6 signals would confirm their adjacent positions on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). sdsu.edu It allows for the direct assignment of the carbon atom attached to each proton, for example, linking the H5 signal to the C5 signal and the H6 signal to the C6 signal. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). It is crucial for identifying quaternary carbons (those with no attached protons) and piecing together the molecular framework. youtube.com For instance, correlations from the N-H proton to C2 and C7a, and from the H3 protons to C2, C3a, and C4 would confirm the core indolin-2-one structure. Long-range ¹H-¹⁹F and ¹³C-¹⁹F correlations can also be observed, further solidifying the assignment of the fluorinated positions. nih.gov
Solid-State NMR (SSNMR) for Crystalline and Amorphous Forms
While solution-state NMR provides data on molecules in a dynamic, solvated environment, Solid-State NMR (SSNMR) offers critical insights into the structure and conformation of molecules in their solid, crystalline, or amorphous forms. nih.gov The ¹⁹F nucleus is a particularly promising label for SSNMR due to its high sensitivity. nih.gov
For fluorinated compounds like this compound, SSNMR can be used to:
Characterize Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit distinct SSNMR spectra due to variations in molecular packing and conformation.
Determine Anisotropies: SSNMR can measure parameters like chemical shift anisotropy (CSA), which provides detailed information about the local electronic environment and orientation of specific nuclei within the molecular frame. researchgate.net
Probe Intermolecular Interactions: Techniques like ¹H-¹⁹F cross-polarization can be used to study proximities between different parts of the molecule or between adjacent molecules in the crystal lattice.
The spectra of aromatic fluorine-containing compounds are characterized by their lineshapes, from which the principal values of the CSA tensors can be extracted. nih.gov This data is invaluable for understanding the solid-state packing and behavior of the material.
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides unequivocal proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction of Fluorinated Indolin-2-one Derivatives
Single-crystal X-ray diffraction analysis involves directing a beam of X-rays onto a high-quality single crystal of the compound. ncl.ac.uk The resulting diffraction pattern is used to construct an electron density map, from which the positions of the atoms can be determined with high precision.
For a derivative of this compound, this analysis would yield:
Absolute Confirmation of Constitution: Unambiguously confirming the connectivity of the atoms, including the positions of the fluorine substituents on the aromatic ring.
Precise Structural Parameters: Providing accurate measurements of all bond lengths (e.g., C-F, C-C, C=O, C-N) and bond angles.
Intermolecular Interactions: Revealing how molecules pack in the crystal lattice, identifying hydrogen bonds (e.g., involving the N-H group and the carbonyl oxygen) and other non-covalent interactions like π-π stacking. nih.gov
Crystallographic analyses of various substituted indolin-2-one derivatives have been successfully performed, providing a solid foundation for understanding the structural features of this class of compounds. nih.govmdpi.com
Note: As a specific crystal structure for this compound is not publicly available, the following table provides typical crystallographic parameters obtained from a representative substituted indolin-2-one derivative.
| Parameter | Representative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~6.0 |
| b (Å) | ~11.0 |
| c (Å) | ~15.0 |
| β (°) ** | ~98.0 |
| Volume (ų) ** | ~900 |
| Z (Molecules/unit cell) | 4 |
Correlating Experimental and Theoretical Structural Parameters
A powerful approach in modern structural chemistry is the combination of experimental data with high-level computational modeling. Theoretical calculations, typically using Density Functional Theory (DFT), can predict the geometry and other properties of a molecule. scirp.org
By comparing the structural parameters obtained from single-crystal X-ray diffraction (bond lengths, angles) with those predicted by DFT calculations, researchers can:
Validate Computational Models: Good agreement between experimental and theoretical data validates the accuracy of the computational method used.
Understand Electronic Effects: DFT calculations provide insight into the electronic structure, such as orbital energies (HOMO-LUMO), which helps explain the molecule's reactivity and spectroscopic properties. scirp.org
Interpret Experimental Findings: Computational models can help rationalize observed structural features, such as slight distortions or unusual bond lengths, by relating them to electronic or steric effects within the molecule.
This integrated experimental-theoretical approach provides a more complete and nuanced understanding of the molecular structure of compounds like this compound than either method could alone. nih.gov
Vibrational and Electronic Spectroscopy for Molecular Dynamics and Electronic Structure
Spectroscopic techniques are pivotal in elucidating the molecular structure and electronic properties of chemical compounds. For this compound, Fourier-Transform Infrared (FT-IR) and UV-Visible spectroscopy provide critical insights into its vibrational modes and electronic transitions, respectively. These analyses are fundamental for understanding the molecule's dynamics and electronic conjugation.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrational Modes
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying the functional groups and characterizing the bonding within a molecule. By measuring the absorption of infrared radiation, an FT-IR spectrum reveals the characteristic vibrational frequencies of the molecule's covalent bonds. For this compound, the key functional groups include the secondary amine (N-H), the lactam carbonyl (C=O), the aromatic ring, and the carbon-fluorine (C-F) bonds.
The vibrational spectrum of this compound can be interpreted by assigning specific absorption bands to the stretching and bending vibrations of these functional groups. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are often employed to theoretically predict these vibrational frequencies and aid in the assignment of the experimental spectrum. nih.gov
Key Vibrational Modes for this compound:
N-H Stretching: The N-H bond of the lactam ring is expected to exhibit a stretching vibration in the range of 3200-3400 cm⁻¹. The exact position can be influenced by hydrogen bonding in the solid state.
C=O Stretching: The carbonyl group of the lactam is a strong infrared absorber and typically shows a sharp, intense band between 1680 cm⁻¹ and 1720 cm⁻¹. The position of this band is sensitive to the ring strain and electronic effects of the substituents.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring usually appear in the region of 1450-1600 cm⁻¹.
C-F Stretching: The carbon-fluorine bonds are expected to produce strong absorption bands in the fingerprint region of the spectrum, typically between 1000 cm⁻¹ and 1300 cm⁻¹. The presence of two C-F bonds may lead to multiple distinct peaks.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring are generally observed above 3000 cm⁻¹.
Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds provide information about the substitution pattern and typically appear between 700 cm⁻¹ and 900 cm⁻¹.
The following interactive data table summarizes the expected characteristic vibrational modes for this compound based on established group frequencies.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Secondary Amine | 3200 - 3400 | Medium |
| C=O Stretch | Lactam Carbonyl | 1680 - 1720 | Strong |
| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Medium |
| C-F Stretch | Fluoro Aromatic | 1000 - 1300 | Strong |
| Aromatic C-H Stretch | Benzene Ring | > 3000 | Medium |
| Aromatic C-H Bending | Benzene Ring | 700 - 900 | Strong |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. scispace.com This technique is particularly useful for analyzing molecules containing chromophores, which are functional groups that absorb light in this region. The indolin-2-one core of this compound contains a conjugated system involving the benzene ring and the lactam group, which acts as a chromophore.
The absorption of UV light by this compound promotes electrons from lower energy molecular orbitals (HOMO - Highest Occupied Molecular Orbital) to higher energy molecular orbitals (LUMO - Lowest Unoccupied Molecular Orbital). The primary electronic transitions observed in such systems are π → π* and n → π* transitions.
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands at shorter wavelengths. In this compound, these transitions are associated with the aromatic system and the C=O double bond.
n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms) to a π* antibonding orbital. These are generally lower in energy than π → π* transitions and result in weaker absorption bands at longer wavelengths.
The positions and intensities of the absorption maxima (λmax) in the UV-Vis spectrum are influenced by the extent of conjugation and the presence of auxochromes (substituents on the chromophore). The two fluorine atoms on the benzene ring can act as auxochromes, potentially causing a bathochromic (red) or hypsochromic (blue) shift of the absorption bands compared to the unsubstituted indolin-2-one. Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic absorption spectra and aid in the interpretation of experimental results. mdpi.comfaccts.de
The following interactive data table outlines the expected electronic transitions for this compound.
| Electronic Transition | Orbitals Involved | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |
| π → π | π → π | 200 - 300 | High |
| n → π | n → π | 300 - 400 | Low |
Computational Chemistry and Theoretical Frameworks for Fluorinated Indolin 2 One
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a favorable balance between accuracy and computational cost. inpressco.com It is particularly well-suited for studying the electronic structure and properties of medium-sized organic molecules like 4,7-Difluoroindolin-2-one.
Geometry Optimization and Conformational Analysis of this compound
The first step in most quantum chemical calculations is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process finds the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, DFT methods, such as the B3LYP functional combined with a basis set like 6-31G(d,p), are commonly employed to predict its equilibrium geometry. researchgate.netresearchgate.net The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.
Conformational analysis investigates the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation around single bonds. While the indolin-2-one core is relatively rigid, substituents can have preferred orientations. DFT calculations can map the potential energy surface as a function of specific dihedral angles, identifying low-energy conformers and the energy barriers between them. researchgate.net For this compound, the planarity of the bicyclic system is a key feature, and calculations confirm that the lowest energy structure is nearly planar.
Below are representative optimized geometric parameters for this compound, calculated at the B3LYP/6-31G(d,p) level of theory.
Interactive Table 1: Calculated Geometric Parameters for this compound
| Parameter | Atoms Involved | Value (Å or °) |
|---|---|---|
| Bond Length | C4-F | 1.35 Å |
| Bond Length | C7-F | 1.36 Å |
| Bond Length | C2=O | 1.23 Å |
| Bond Length | N1-C2 | 1.38 Å |
| Bond Length | N1-C8 | 1.41 Å |
| Bond Angle | F-C4-C5 | 119.5° |
| Bond Angle | F-C7-C6 | 119.8° |
| Bond Angle | C8-N1-C2 | 110.5° |
| Dihedral Angle | F-C4-C5-C6 | 179.8° |
Note: The data in this table is representative and derived from typical DFT calculation results for similar fluorinated aromatic compounds. researchgate.netresearchgate.net
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Spectra)
DFT is a powerful tool for predicting various spectroscopic properties, aiding in the structural elucidation and characterization of novel compounds.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method within DFT is widely used to calculate NMR shielding tensors, which are then converted into chemical shifts. nih.gov Predicting ¹H, ¹³C, and especially ¹⁹F NMR spectra is invaluable for fluorinated molecules. nih.gov Calculations can help assign experimental peaks to specific nuclei, which can be challenging in complex molecules. The accuracy of these predictions can be improved by applying empirical scaling factors derived from comparing calculated and experimental data for a set of known compounds. mdpi.com
IR Frequencies: DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an infrared (IR) spectrum. inpressco.com By analyzing the atomic motions associated with each calculated frequency (vibrational modes), a detailed assignment of the experimental IR spectrum can be achieved. This is particularly useful for identifying characteristic vibrations, such as the C=O stretch in the indolin-2-one core or C-F stretching modes.
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths, which are used to simulate UV-Vis absorption spectra. mdpi.comfaccts.de The calculations can predict the maximum absorption wavelength (λmax) and identify the nature of the electronic transitions involved, such as π → π* or n → π* transitions. researchgate.netmdpi.com
Interactive Table 2: Predicted Spectroscopic Data for this compound
| Spectrum | Parameter | Predicted Value | Assignment/Transition |
|---|---|---|---|
| ¹⁹F NMR | Chemical Shift (δ) | -120 ppm | F at C4 |
| ¹⁹F NMR | Chemical Shift (δ) | -125 ppm | F at C7 |
| ¹³C NMR | Chemical Shift (δ) | 178 ppm | C2 (Carbonyl) |
| IR | Frequency (cm⁻¹) | 1745 cm⁻¹ | C=O stretch |
| IR | Frequency (cm⁻¹) | 1250 cm⁻¹ | C-F stretch |
| UV-Vis | λmax | 265 nm | π → π* |
Note: These values are illustrative and based on typical results from DFT/TD-DFT calculations for related indolinone and fluorinated aromatic systems. idc-online.commdpi.comresearchgate.net
Electronic Structure Analysis: HOMO-LUMO Energies and Charge Distribution via NBO
Understanding the electronic structure of this compound is crucial for predicting its reactivity and intermolecular interactions.
HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. researchgate.net The energy difference between them, the HOMO-LUMO gap (ΔE), is an important indicator of chemical reactivity and kinetic stability. schrodinger.comirjweb.com A smaller gap generally suggests a more reactive molecule. For this compound, the fluorine substituents are expected to lower both the HOMO and LUMO energy levels due to their high electronegativity.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding and charge distribution. taylorandfrancis.com It localizes the molecular orbitals into lone pairs, bonding orbitals, and anti-bonding orbitals. This method allows for the calculation of natural atomic charges, which offer a more reliable description of electron distribution than other methods like Mulliken population analysis. scirp.org NBO can also quantify hyperconjugative interactions (delocalization of electron density from a filled bonding or lone pair orbital to an empty anti-bonding orbital), which are key to understanding molecular stability. wisc.edu For this compound, NBO analysis would reveal the strong polarization of the C-F and C=O bonds.
Interactive Table 3: Calculated Electronic Properties of this compound
| Property | Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.8 eV | Electron-donating ability |
| LUMO Energy | -1.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical stability, electronic transitions |
| NBO Charge on F (C4) | -0.45 e | High electronegativity, electron withdrawal |
| NBO Charge on O (C2) | -0.60 e | High polarization of the carbonyl group |
Note: Data are representative values for similar molecules calculated using DFT (B3LYP/6-31G(d,p)). researchgate.netnih.gov
Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysics
TD-DFT extends the framework of DFT to describe the properties of molecules in their electronic excited states. rsc.org It is the workhorse method for studying the photophysical behavior of organic molecules. chemrxiv.org By calculating the properties of the first few excited states, one can gain insight into processes like fluorescence and phosphorescence.
TD-DFT calculations can determine not only the energy of an excited state but also its character, such as whether it is a locally excited state or a charge-transfer (CT) state. nih.gov Analysis of the orbitals involved in the electronic transition (e.g., via Natural Transition Orbitals, NTOs) provides a clear picture of the electron-hole distribution upon excitation. chemrxiv.org For this compound, TD-DFT can be used to predict its emission wavelength and explore how the fluorine substituents influence its fluorescence properties, which is critical for applications like organic light-emitting diodes (OLEDs) or fluorescent probes. The lifetime of an excited state can also be estimated from the calculated transition dipole moment and excitation energy. stackexchange.com
Advanced Quantum Chemical Methodologies
While DFT is highly versatile, more computationally intensive methods, known as ab initio (from first principles) methods, are often used to obtain higher accuracy or to benchmark DFT results.
Ab Initio Methods (e.g., Hartree-Fock, MP2, CCSD(T)) in Indolinone Research
Ab initio methods are based on solving the Schrödinger equation without empirical parameters.
Hartree-Fock (HF): The Hartree-Fock method is the simplest ab initio approach. It approximates the many-electron wavefunction as a single Slater determinant and treats electron-electron repulsion in an average way. researchgate.net While computationally less expensive than other ab initio methods, HF neglects electron correlation, which can lead to inaccuracies, particularly for describing dispersion forces and predicting reaction barriers. stackexchange.com In modern research, HF is often used as a starting point for more advanced calculations rather than for final property predictions. ntnu.no However, for some systems, HF can surprisingly outperform certain DFT functionals. nih.gov
Møller-Plesset Perturbation Theory (MP2): MP2 is one of the simplest and most common methods to include electron correlation. It improves upon the Hartree-Fock result by applying second-order Møller-Plesset perturbation theory. MP2 provides a significant improvement in accuracy over HF for many properties, especially for calculating intermolecular interaction energies where dispersion forces are important. nih.gov
Coupled Cluster (CCSD(T)): Coupled-cluster theory is considered the "gold standard" in quantum chemistry for its high accuracy. The CCSD(T) method includes all single and double electron excitations and adds triple excitations perturbatively. It can yield results that are very close to experimental values, provided a sufficiently large basis set is used. researchgate.net However, its high computational cost limits its application to relatively small molecules. In indolinone research, CCSD(T) would typically be used to calculate highly accurate benchmark energies for a model system to validate the performance of more cost-effective DFT functionals. researchgate.net
Theoretical Descriptions of Chemical Bonding: Molecular Orbital Theory vs. Valence Bond Theory
The electronic structure and chemical bonding within fluorinated indolin-2-ones can be described by two primary quantum mechanical models: Molecular Orbital (MO) Theory and Valence Bond (VB) Theory. While both aim to explain how atoms form molecules, they approach the concept from different perspectives. vivadifferences.com At their theoretical limits, both theories are equivalent, but they offer distinct conceptual frameworks that are useful for understanding different aspects of molecular behavior. whiterose.ac.uk
Valence Bond (VB) Theory portrays chemical bonds as localized interactions resulting from the overlap of atomic orbitals (AOs) of individual atoms. ck12.orgstackexchange.com This theory aligns closely with intuitive chemical concepts like Lewis structures and orbital hybridization. stackexchange.com In VB theory, electrons are considered to be paired in specific, localized bonds between two atoms, and the individual character of the atomic orbitals is largely retained. vivadifferences.com For a molecule like this compound, VB theory would describe the covalent bonds (C-C, C-N, C-F, C=O, etc.) as the result of overlapping hybridized orbitals (e.g., sp², sp³) from each atom. However, to describe delocalized systems, such as the aromatic ring in the indolinone core, VB theory requires the concept of resonance, where the true structure is a hybrid of multiple contributing Lewis structures. vivadifferences.com
Molecular Orbital (MO) Theory , in contrast, treats a molecule as a single entity. It posits that atomic orbitals from all atoms in the molecule combine to form a new set of molecular orbitals (MOs) that are delocalized over the entire molecule. vivadifferences.comck12.org Electrons then occupy these MOs according to their energy levels, similar to how electrons fill atomic orbitals in an atom. whiterose.ac.uk This delocalized view makes MO theory particularly effective at explaining properties that arise from the molecule as a whole, such as electronic spectra and the paramagnetic nature of molecules like O₂. vivadifferences.comstackexchange.com For this compound, MO theory would generate a series of bonding and antibonding molecular orbitals that extend across the bicyclic structure, providing a more integrated picture of the π-system's electronic distribution.
The following table provides a comparative overview of the two theories.
| Feature | Valence Bond (VB) Theory | Molecular Orbital (MO) Theory |
| Bonding Concept | Bonds are localized between two atoms, formed by the overlap of atomic orbitals. ck12.org | Electrons occupy molecular orbitals that are delocalized over the entire molecule. ck12.org |
| Orbital Identity | Atomic orbitals largely retain their individual character. vivadifferences.com | Atomic orbitals lose their individual identity, combining to form molecular orbitals. vivadifferences.com |
| Key Concepts | Hybridization, Resonance | Bonding & Antibonding Orbitals, HOMO/LUMO |
| Strengths | Provides an intuitive picture of molecular shape and localized bonds. stackexchange.com | Excellently describes delocalized systems, electronic spectra, and magnetic properties. vivadifferences.comstackexchange.com |
| Weaknesses | Requires the concept of resonance for delocalized systems; computationally complex. stackexchange.com | The concept of delocalized orbitals can be less intuitive for describing specific, individual bonds. stackexchange.com |
Frontier Molecular Orbital (FMO) Theory for Reactivity Insights
Frontier Molecular Orbital (FMO) theory is a powerful application of MO theory that simplifies the prediction of chemical reactivity by focusing on two specific orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgucsb.edu Developed by Kenichi Fukui, this model is based on the principle that the most significant interactions between two reacting molecules occur between the HOMO of one molecule (the nucleophile) and the LUMO of the other (the electrophile). ucsb.edutaylorandfrancis.com
The key tenets of FMO theory are:
The occupied orbitals of different molecules repel each other. wikipedia.orgtaylorandfrancis.com
Positive and negative charges on the molecules attract each other (electrostatic interaction). wikipedia.orgtaylorandfrancis.com
The occupied orbitals of one molecule and the unoccupied orbitals of another (especially HOMO and LUMO) interact, causing attraction and leading to reaction. wikipedia.orgtaylorandfrancis.com
For a molecule like this compound, FMO analysis provides critical insights:
Nucleophilicity/Basicity : The energy and location of the HOMO determine the molecule's ability to act as a nucleophile or base. The electrons in the HOMO are the most available to be donated to an electrophile. ucsb.eduyoutube.com The region of the molecule where the HOMO has the largest coefficient is often the site of nucleophilic attack. ucsb.edu
Electrophilicity/Acidity : The energy and location of the LUMO indicate the molecule's capacity to act as an electrophile or Lewis acid. This orbital is the lowest energy site available to accept electrons from a nucleophile. youtube.comlibretexts.org
Reactivity : The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. taylorandfrancis.com
In the context of this compound, the electron-withdrawing fluorine atoms are expected to lower the energy of both the HOMO and the LUMO. This lowering of the LUMO energy would increase the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack compared to its non-fluorinated counterpart. FMO theory is particularly useful in predicting the regioselectivity of reactions like cycloadditions and electrophilic substitutions. ucsb.edu
Intermolecular Interactions and Solvent Effects
Theoretical Studies on Weak Interactions of Fluorinated Heterocycles with Solvents
The fluorine atoms in this compound significantly influence its interactions with solvent molecules. Fluorine's high electronegativity creates strong C-F dipoles and alters the electron distribution of the aromatic ring, affecting non-covalent interactions such as hydrogen bonding and lp···π (lone pair-pi) interactions. xhu.edu.cn
Theoretical studies on other fluorinated nitrogen heterocycles, like fluorinated pyridines, provide a model for understanding these effects. xhu.edu.cn Computational analyses, often performed at levels like M062X/aug-cc-PVTZ, show that fluorination can enable or enhance specific weak interactions. xhu.edu.cn For instance, perfluorination of a pyridine (B92270) ring is necessary for the formation of a stable lp···π complex with a water molecule, where the water's lone pair interacts with the electron-deficient π-system of the ring. xhu.edu.cn
For this compound, the following interactions with solvents are computationally relevant:
Hydrogen Bonding : The N-H group and the carbonyl oxygen (C=O) of the indolinone core are primary sites for hydrogen bonding with protic solvents like water or alcohols. The fluorine atoms can modulate the strength of these bonds by inductively withdrawing electron density.
C-F···X Interactions : The polarized C-F bond can act as a weak hydrogen bond acceptor or participate in other dipolar interactions. nih.gov
π-System Interactions : The difluoro-substituted benzene (B151609) ring can engage in π-stacking or interact with solvent lone pairs. The electron-withdrawing nature of fluorine reduces the ring's electron density, making interactions with electron-rich species more favorable. xhu.edu.cn
Computational studies are crucial for dissecting these subtle forces, as the net effect of fluorination can be modest, with individual interaction energies often in the range of 0.1–0.4 kcal/mol. nih.gov These weak interactions, however, collectively influence solubility, conformation, and crystal packing.
Influence of Solvent Polarity on Reaction Mechanisms (e.g., Cycloaddition Reactions)
Solvent polarity can have a profound impact on the reaction rates, pathways, and selectivity of chemical transformations involving fluorinated indolin-2-ones, particularly in reactions with polar transition states like cycloadditions. While concerted cycloaddition reactions often have early transition states and show limited solvent influence on the reaction rate, the choice of solvent can still be critical. mdpi.com
Computational and experimental studies on cycloaddition reactions involving similar heterocyclic systems have demonstrated that:
Stability of Intermediates and Transition States : Polar solvents can stabilize charged or highly polar transition states and intermediates more effectively than non-polar solvents. researchgate.net In a cycloaddition reaction involving an indolin-2-one derivative, increasing solvent polarity (and the potential for hydrogen bonding) can proportionally increase the thermodynamic and kinetic stability of the resulting adducts. researchgate.net
Reaction Acceleration : For reactions with a negative volume of activation, such as 1,3-dipolar cycloadditions, the use of green solvents like water or even solvent-free (neat) conditions can accelerate the reaction. mdpi.commdpi.com Fluorinated alcohols, such as hexafluoroisopropanol (HFIP), are particularly effective in promoting reactions like [4+3] cycloadditions of indolyl alcohols by stabilizing cationic intermediates through their high hydrogen-bond-donating ability and low nucleophilicity. rsc.org
Selectivity : The solvent can influence the stereoselectivity (e.g., endo/exo ratio) of a reaction. This can be due to specific hydrogen bonding interactions in the transition state or differential solvation of the competing transition state structures. researchgate.netmdpi.com For example, in some cycloadditions, non-bonding electrostatic interactions that destabilize one isomer can be modulated by the solvent environment. researchgate.net
The table below summarizes the general effects of solvent polarity on cycloaddition reactions.
| Solvent Property | Potential Effect on Reaction Mechanism | Example |
| High Polarity (e.g., Water, HFIP) | Stabilization of polar transition states, leading to rate acceleration. researchgate.netrsc.org | Fluorinated alcohols promoting cycloadditions of indolyl alcohols. rsc.org |
| Hydrogen Bond Donating Ability | Specific stabilization of reactants or transition states through hydrogen bonds. mdpi.com | Water participating in intermolecular hydrogen bonds in a transition state to enhance yield and regioselectivity. mdpi.com |
| Low Polarity (e.g., Benzene, Toluene) | May favor less polar, concerted pathways. Can be favorable for reactions where polar intermediates are undesirable. | In some cases, the lowest energy barrier for cycloaddition is found in a non-polar solvent like benzene. researchgate.net |
| Solvent-Free (Neat) | Maximizes reactant concentration, avoids solvent waste, and can reduce reaction times, especially with heating. mdpi.com | 1,3-dipolar cycloadditions performed under neat conditions with microwave heating. mdpi.com |
Computational Reaction Mechanism Analysis
Elucidation of Reaction Pathways and Transition States using DFT
Density Functional Theory (DFT) has become an indispensable tool for the detailed investigation of complex organic reaction mechanisms at the molecular level. researchgate.netpitt.edu For reactions involving this compound, DFT calculations can be used to map out entire potential energy surfaces, providing a quantitative understanding of reaction feasibility, pathways, and selectivity. researchgate.net
This computational approach allows researchers to:
Identify Intermediates and Transition States : By optimizing molecular geometries, DFT can locate stable intermediates (local minima on the potential energy surface) and transition states (first-order saddle points) that connect reactants, intermediates, and products. researchgate.netpku.edu.cn
Calculate Activation Energies : The energy difference between the reactants and a transition state represents the activation energy barrier (ΔG‡). By comparing the barriers for competing pathways, DFT can predict which reaction mechanism is more likely to occur. researchgate.netpku.edu.cn For example, DFT calculations can determine whether a cycloaddition proceeds through a concerted pathway or a stepwise mechanism involving zwitterionic or diradical intermediates. pku.edu.cn
Rationalize Selectivity : DFT can explain the origins of regioselectivity and stereoselectivity by comparing the activation energies of the transition states leading to different products. The pathway with the lowest energy barrier will be the kinetically favored one. researchgate.net
Model Solvent and Catalyst Effects : By incorporating implicit or explicit solvent models, DFT calculations can account for the influence of the reaction environment. This is crucial for accurately modeling reactions where solvent polarity or specific interactions play a key role. researchgate.netpitt.edu Similarly, the role of catalysts can be explicitly modeled to understand how they lower activation barriers.
For instance, in the functionalization of indoles, DFT calculations have been used to show how a reaction can be switched between different pathways (e.g., β-F elimination vs. cyclopropanation) by changing the catalytic system. researchgate.net Such studies provide invaluable, atomistic-level detail that is often difficult or impossible to obtain through experimental means alone.
Analysis of Reaction Phases and Energy Barriers
Computational chemistry, particularly through the application of theoretical frameworks like Density Functional Theory (DFT), offers a powerful lens for dissecting the intricate mechanisms of chemical reactions. For complex heterocyclic scaffolds such as this compound, these computational analyses are invaluable for understanding reaction feasibility, predicting outcomes, and optimizing synthetic conditions. By mapping the potential energy surface of a reaction, researchers can identify stable intermediates, locate the high-energy transition states that connect them, and ultimately determine the reaction's kinetic and thermodynamic viability.
The analysis of a reaction pathway involves calculating the energy of each species along the reaction coordinate, from reactants to products. The peaks on this energy profile correspond to transition states, which represent the energy barriers that must be overcome for the reaction to proceed. The valleys represent intermediates, which are transient but stable species formed during the transformation. The height of these energy barriers (activation energy) is a critical factor that governs the rate of each step.
A detailed computational investigation into a visible-light-induced indole (B1671886) synthesis provides a clear example of this type of analysis. rsc.org Although the specific substrates differ from this compound, the methodology is directly applicable. In that study, DFT calculations were performed to elucidate the Gibbs free energy profile of the proposed reaction mechanism. rsc.org The analysis revealed a multi-step pathway involving processes like single-electron transfer (SET), intramolecular nucleophilic attack, and desulfonylation. rsc.org
The data derived from such computational studies can be summarized to provide a quantitative overview of the reaction's energetic landscape.
Table 1: Illustrative Gibbs Free Energy Profile for a Proposed Indole Synthesis Pathway
| Species/State | Description | Relative Gibbs Free Energy (kcal/mol) |
| 1a + PC | Reactants (Substrate + Photocatalyst) | 0.0 |
| 1a˙⁺ + PC˙⁻ | Radical Cation Intermediate | 13.4 |
| TS1 | Transition State for Cyclization | 19.6 |
| INT2 | Cyclized Radical Intermediate | 1.9 |
| TS2 | Transition State for Deprotonation | 15.3 |
| INT3 | Deprotonated Radical Intermediate | -21.4 |
| TS3 | Transition State for Desulfonylation | 2.5 |
| 2a + Ts˙ + PC | Products | -24.2 |
This table is based on data from a DFT study on a visible-light-induced indole synthesis and serves as an illustrative example of the type of analysis performed. rsc.org Energies are relative to the initial reactants. "PC" refers to the photocatalyst, "TS" to a transition state, and "INT" to an intermediate.
This detailed energetic mapping allows chemists to understand why a reaction proceeds through a particular pathway. For example, by comparing the energy barriers of competing pathways, one can predict which product will be favored. Furthermore, this knowledge can guide the rational design of new catalysts or modifications to the substrate to lower critical energy barriers, thereby improving reaction efficiency and yield. For a molecule like this compound, such computational insights would be crucial for developing robust and selective synthetic routes.
Applications of Fluorinated Indolin 2 One in Advanced Materials and Organic Electronics
Organic Semiconductor Materials
Organic semiconductors are the active components in a range of electronic devices, including transistors, light-emitting diodes, and solar cells. ossila.com The performance of these devices is intrinsically linked to the chemical structure and solid-state organization of the organic material. Indolin-2-one derivatives, particularly those enhanced by fluorination, are being actively investigated for these applications due to their tunable electronic characteristics and potential for high charge carrier mobility.
Design Principles for Indolin-2-one Based Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics. The design of high-performance organic semiconductors for OFETs hinges on several key molecular features, including a planar π-conjugated core, appropriate energy levels for efficient charge injection, and strong intermolecular interactions that facilitate charge transport. illinois.edukaust.edu.sa
Indolin-2-one derivatives, such as those based on the isoindigo (IID) framework, have been successfully employed as electron-deficient building blocks in donor-acceptor (D-A) type polymers for OFETs. researchgate.netresearchgate.net The design strategy involves copolymerizing an electron-accepting unit like an indolin-2-one dimer with an electron-donating unit. This D-A architecture effectively lowers the bandgap of the resulting polymer and promotes intramolecular charge transfer, which is beneficial for charge transport. rsc.org
Key design principles for indolin-2-one based OFET materials include:
Planarity and Conjugation: A rigid and planar molecular backbone is crucial for effective π-orbital overlap between adjacent molecules in the solid state, which forms the pathways for charge carriers to move.
Energy Level Tuning: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels must be aligned with the work functions of the device electrodes to minimize the energy barrier for charge injection (holes or electrons).
Intermolecular Interactions: Strong non-covalent interactions, such as π-π stacking, are essential for creating well-ordered crystalline domains in thin films, leading to higher charge carrier mobility. nih.gov
Side-Chain Engineering: The attachment of appropriate alkyl side chains is critical for ensuring solubility and processability of the material without disrupting the close packing of the conjugated cores.
For example, copolymers of (3Z,3′Z)-3,3′-(Hydrazine-1,2-diylidene)bis(indolin-2-one) (HBI), a novel indolin-2-one based acceptor, with bithiophene have demonstrated high crystallinity with a favorable edge-on packing motif, resulting in ambipolar charge transport with hole and electron mobilities reaching up to 0.11 and 0.035 cm² V⁻¹ s⁻¹, respectively. researchgate.netrsc.org This highlights the potential of the indolin-2-one core in creating efficient charge transport channels.
Development of Materials for Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)
The versatility of the indolin-2-one core extends to optoelectronic devices like OLEDs and OSCs. In these applications, the material must not only transport charge but also exhibit specific light-absorbing or light-emitting properties.
For Organic Solar Cells (OSCs) , the active layer typically consists of a bulk heterojunction blend of an electron donor and an electron acceptor material. The goal is to design materials that absorb a broad range of the solar spectrum and have favorable energy levels to ensure efficient exciton (B1674681) dissociation and charge collection. Indolin-2-one derivatives can function as electron-accepting units in D-A polymers used as the donor material in these blends. rsc.org Their electron-deficient nature helps to tune the HOMO and LUMO levels to create a sufficient energy offset with the acceptor material (often a fullerene derivative or a non-fullerene acceptor), which drives the separation of photogenerated excitons into free charge carriers. led-professional.com
In the context of Organic Light-Emitting Diodes (OLEDs) , the key is to facilitate the recombination of electrons and holes in the emissive layer to generate light efficiently. Materials based on fused aromatic systems incorporating heterocyclic units have shown great promise. For instance, indolocarbazole (ICz), a rigid fused structure related to indoline, has been used to create highly efficient OLED emitters. researchgate.net The rigid structure and specific electronic distribution in these molecules can lead to high color purity and excellent quantum efficiency. researchgate.nettuwien.at While direct applications of 4,7-Difluoroindolin-2-one in OLEDs are still emerging, the principles learned from related heterocyclic systems suggest that its incorporation could lead to materials with tailored emission colors and improved device stability. mdpi.comresearchgate.net
Role of Fluorination in Modulating Charge Carrier Mobility and Optoelectronic Performance
The introduction of fluorine atoms onto the indolin-2-one core is a powerful strategy for fine-tuning material properties for electronic applications. Fluorination has several profound effects on the electronic structure and solid-state packing of organic semiconductors. researchgate.netresearchgate.net
Energy Level Depression: Fluorine is a highly electronegative atom, and its incorporation into a conjugated system effectively lowers both the HOMO and LUMO energy levels. rsc.orgrsc.org This stabilization of the frontier molecular orbitals can improve the material's stability against oxidation (air stability) and can be used to tune the energy levels for better alignment with other materials in a device, such as in OSCs. rsc.org This can also lead to an inversion of charge carrier polarity from p-type (hole-transporting) to n-type (electron-transporting). rsc.org
Enhanced Intermolecular Interactions: The polar C-F bond can introduce non-covalent interactions, such as F···H or F···S contacts, which can direct molecular packing in the solid state. Judicious fluorination can lead to tighter crystal packing and shorter π-π stacking distances, which increases electronic coupling between molecules and enhances charge carrier mobility. nih.govrsc.org
Modulation of Crystal Orientation: Fluorination can influence the orientation of polymer backbones in thin films. For instance, it can promote a more favorable "edge-on" orientation, where the π-stacking direction is parallel to the substrate, which is ideal for charge transport in OFETs. rsc.org
However, the effect of fluorination is not always straightforward. While it can enhance mobility, it can also introduce charge traps, particularly if the fluorination pattern creates a large molecular dipole moment, which can sometimes negatively impact device stability. nih.govacs.org Therefore, the strategic placement and number of fluorine atoms are critical design considerations. rsc.org
| Property | Effect of Fluorination | Consequence for Device Performance |
| HOMO/LUMO Energy Levels | Lowers (stabilizes) energy levels rsc.orgrsc.org | Improved air stability; tunable for better energy level alignment in OSCs; potential switch from p-type to n-type transport rsc.org |
| Crystal Packing | Can lead to tighter packing and shorter π-π distances nih.gov | Increased intermolecular electronic coupling, leading to higher charge carrier mobility |
| Intermolecular Interactions | Introduces non-covalent F···H or F···S interactions | Can direct molecular self-assembly into more ordered microstructures |
| Charge Trapping | May increase propensity for charge trapping if a large dipole moment is created nih.govacs.org | Can potentially reduce operational stability despite higher mobility acs.org |
Conjugated Systems and Photovoltaic Applications
The ability of indolin-2-one units to be linked together or incorporated into larger polymeric structures makes them excellent π-conjugated building blocks for photovoltaic applications. mdpi.com These systems are designed to absorb light efficiently and convert it into electrical energy.
Indolin-2-one Dimers and Analogs as π-Conjugated Building Blocks
Dimers and analogs of indolin-2-one, such as isoindigo and its derivatives, serve as robust electron-accepting building blocks for constructing D-A conjugated polymers. mdpi.com These building blocks are characterized by an extended π-system and strong light absorption in the visible region of the spectrum.
One such example is 3,3'-(ethane-1,2-diylidene)bis(indolin-2-one) (EBI), a dimeric heterocycle where two oxindole (B195798) rings are connected by an ethylene (B1197577) unit. researchgate.netrsc.org This structure has been identified as an attractive building block for photovoltaic polymers. rsc.org Similarly, (3Z,3′Z)-3,3′-(Hydrazine-1,2-diylidene)bis(indolin-2-one) (HBI), which contains an azine linkage, has been used to create D-A copolymers with low optical band gaps (~1.6 eV) and very low-lying HOMO/LUMO energy levels, making them suitable for use in organic electronic devices. rsc.org The incorporation of these indolin-2-one-based acceptor units into a polymer backbone, alternating with donor units, is a proven strategy for creating high-performance materials for organic electronics. researchgate.netrsc.org
Impact of Molecular Isomerism and Aromatic Rigidity on Photophysical Properties
The photophysical properties of conjugated systems, which dictate their efficiency in light-absorbing and emitting applications, are highly sensitive to their molecular structure, including isomerism and conformational flexibility. mdpi.com
Molecular Isomerism: Indolin-2-one dimers like EBI can exist as different geometrical isomers (e.g., E,E', Z,E', and Z,Z'). These isomers, while having the same chemical formula, can exhibit distinct photophysical properties. Studies on EBI isomers have shown that their excited-state lifetimes and transient absorption spectra differ, although the effect of conformation on these properties was found to be negligible. rsc.orgresearchgate.net The ability to separate and study individual isomers provides insight into how subtle changes in molecular geometry can affect excited-state decay pathways. rsc.orgnih.gov
Aromatic Rigidity: The rigidity of the molecular framework has a profound impact on the deactivation pathway of the excited state. A comparison between the flexible EBI molecule and a rigid, fused analog, 6,12-dihydrodibenzo[c,h] rsc.orgrsc.orgnaphthyridine-5,11-dione (DBND), illustrates this principle clearly. nih.gov
Flexible Systems (e.g., EBI): The flexible structure of EBI allows for efficient non-radiative decay from the excited state. This means the molecule quickly returns to the ground state by dissipating energy as heat rather than emitting it as light (fluorescence). rsc.orgnih.gov This property is less desirable for applications requiring light emission, like OLEDs.
Rigid Systems (e.g., DBND): In contrast, the rigid structure of DBND restricts conformational changes in the excited state. This structural constraint blocks the non-radiative decay pathways, leading to deactivation primarily through radiative pathways (i.e., strong fluorescence). nih.gov
This structure-property relationship is critical for materials design. For applications like OSCs, rapid internal conversion can be a loss mechanism, while for OLEDs, high fluorescence quantum yields are paramount. Therefore, controlling the rigidity of indolin-2-one-based conjugated systems is a key strategy for tailoring their photophysical properties for specific photovoltaic or light-emitting applications. nih.gov
| Compound | Structural Feature | Dominant Excited-State Decay Pathway | Implication for Applications |
| EBI (3,3'-(ethane-1,2-diylidene)bis(indolin-2-one)) | Flexible, allows rotational freedom nih.gov | Non-radiative (radiationless) decay rsc.org | Less suitable for light-emitting applications (OLEDs) |
| DBND (6,12-dihydrodibenzo[c,h] rsc.orgrsc.orgnaphthyridine-5,11-dione) | Rigid, fused aromatic system nih.gov | Radiative decay (fluorescence) nih.gov | More suitable for applications requiring strong light emission |
Computational Materials Design and High-Throughput Screening
The rational design of novel organic materials with tailored optoelectronic properties increasingly relies on computational methods to navigate the vast chemical space. For fluorinated scaffolds like this compound, computational design and high-throughput screening offer a pathway to accelerate the discovery of new materials for advanced applications in organic electronics, circumventing the time and resource-intensive nature of traditional experimental synthesis and testing.
Integration of Molecular Modeling, Machine Learning, and Cheminformatics in Materials R&D
The modern research and development (R&D) of organic electronic materials is driven by a synergistic integration of molecular modeling, machine learning (ML), and cheminformatics. This multidisciplinary approach creates a powerful framework for predicting the properties of novel compounds, such as derivatives of this compound, before they are synthesized.
Molecular modeling, particularly using Density Functional Theory (DFT), serves as the foundation of this process. nih.govyoutube.com DFT calculations can accurately predict fundamental electronic properties of individual molecules, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov These properties are critical as they govern charge injection/extraction barriers and the open-circuit voltage in organic photovoltaic devices.
However, performing high-accuracy quantum chemical calculations for thousands or millions of potential candidate molecules is computationally prohibitive. arxiv.org This is where machine learning becomes indispensable. ML models, especially deep neural networks (DNNs), can be trained on datasets generated by DFT calculations to create surrogate models. arxiv.orgnih.gov These ML models can then predict the optoelectronic properties of new molecules almost instantaneously, reducing computational costs by several orders of magnitude. global-sci.comglobal-sci.com This allows for the rapid exploration of extensive virtual libraries of compounds derived from a core structure like this compound.
Cheminformatics tools are essential for managing the data throughout this workflow. They are used to generate virtual libraries of molecules by systematically modifying the core scaffold with different functional groups. Furthermore, they convert molecular structures into machine-readable formats (descriptors or fingerprints) that serve as the input for ML models. global-sci.com This integrated workflow enables a cyclical, iterative design process where ML predictions guide the selection of the most promising candidates for more accurate, high-level DFT calculations, and ultimately, for experimental validation.
Table 1: Role of Integrated Computational Techniques in Materials R&D
| Technique | Role in R&D Workflow | Generated Data / Outcome |
|---|---|---|
| Cheminformatics | Generation of virtual molecular libraries and molecular feature representation. | Large datasets of candidate structures (e.g., SMILES strings) and their numerical descriptors. |
| Molecular Modeling (DFT) | Calculation of accurate electronic properties for a subset of molecules to create a training dataset. | HOMO/LUMO energies, molecular geometries, charge distributions, and absorption spectra. nih.govnih.gov |
| Machine Learning (ML) | Training on DFT data to create predictive models for rapid property estimation of the entire library. arxiv.org | Predicted optoelectronic properties (e.g., HOMO/LUMO, bandgap) for millions of compounds. global-sci.com |
| Data Analysis | Identification of top-performing candidates and structure-property relationships. | A ranked list of promising molecules for experimental synthesis and validation. |
Automated Workflows for Predicting Optoelectronic Properties of Materials Libraries
To efficiently screen vast chemical spaces, automated workflows are constructed to streamline the prediction of optoelectronic properties. These high-throughput virtual screening (HTVS) protocols are essential for identifying lead compounds from large libraries of materials, such as those based on the this compound core. nih.gov
An automated workflow typically begins with the generation of a virtual library of candidate molecules using cheminformatics tools. nd.edu For each molecule in this library, the workflow executes a series of computational steps in a hierarchical manner.
Initial Screening with Low-Cost Methods: The first step often involves rapid calculations using less computationally demanding methods, such as semi-empirical quantum mechanics or density-functional tight-binding (DFTB). nih.gov These methods provide initial estimates of electronic properties, allowing for the quick filtering of a large number of compounds to eliminate those with undesirable characteristics.
Refinement with High-Accuracy Methods: The smaller subset of promising candidates identified in the initial screening is then subjected to more accurate, but computationally expensive, calculations. This typically involves geometry optimization and property calculation using DFT with appropriate functionals (e.g., B3LYP, ωB97XD). nih.govnih.gov For predicting optical properties like absorption spectra, Time-Dependent DFT (TD-DFT) is employed.
Machine Learning Integration: In more advanced workflows, ML models trained on existing data can replace or augment the initial screening steps. arxiv.orgnih.gov A well-trained neural network can predict properties like the HOMO-LUMO gap with an accuracy approaching that of DFT but at a fraction of the computational cost, dramatically accelerating the screening process. arxiv.orgglobal-sci.com
This multi-step, automated approach allows researchers to efficiently navigate immense molecular libraries and identify a manageable number of high-potential candidates for synthesis and experimental characterization. The table below illustrates the type of data that would be generated from a hypothetical HTVS workflow for a library of this compound derivatives.
Table 2: Hypothetical High-Throughput Screening Data for this compound Derivatives
| Derivative ID | Substituent at N1 | Substituent at C3 | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Optical Gap (eV) |
|---|---|---|---|---|---|
| DFI-001 | -H | =O (keto) | -6.52 | -1.85 | 4.67 |
| DFI-002 | -CH3 | =CH-Thiophene | -5.88 | -2.54 | 3.34 |
| DFI-003 | -H | =CH-Benzene-NO2 | -6.71 | -3.11 | 3.60 |
| DFI-004 | -Phenyl | =CH-Thiophene-CN | -6.15 | -3.01 | 3.14 |
| DFI-005 | -H | =C(CN)2 | -7.02 | -3.55 | 3.47 |
Future Perspectives and Emerging Research Directions
Innovations in Asymmetric Fluorination and Green Synthetic Methodologies
The synthesis of chiral fluorinated molecules is a major focus of modern chemistry, driven by the demand for enantiopure pharmaceuticals. nih.gov Future research concerning 4,7-Difluoroindolin-2-one and its derivatives will likely concentrate on developing more efficient and sustainable synthetic routes.
Asymmetric Fluorination: Emerging trends point towards the use of biocatalysis and advanced organocatalysis for the enantioselective synthesis of fluorinated compounds. the-innovation.org Enzymatic approaches, utilizing enzymes like FMN-dependent reductases, offer a promising alternative for creating specific chiral environments that can precisely control the stereochemistry of fluorination. the-innovation.org While current enzymatic methods have limitations in substrate scope, future work will likely focus on enzyme engineering and directed evolution to create novel biocatalysts tailored for specific substrates like indolin-2-ones. the-innovation.org Concurrently, the development of new chiral catalysts, such as advanced squaramide or chiral cyclopentadienyl (B1206354) rhodium(III) complexes, will continue to push the boundaries of asymmetric C-H activation and conjugate addition reactions, enabling the synthesis of complex chiral fluorinated indolin-2-ones with high enantioselectivity. researchgate.net
Green Synthetic Methodologies: The principles of green chemistry are increasingly influencing synthetic strategies. For fluorinated indolin-2-ones, this involves moving away from hazardous reagents and solvents. Future methodologies are expected to include:
Photocatalysis: Photoinduced, metal-free polymerizations and reactions mediated by catalysts like Eosin Y represent an oxygen-tolerant and environmentally benign approach. researchgate.net
Solid-Acid Catalysts: The use of reusable, solid-acid catalysts such as sulfonic acid-functionalized nanoporous silica (B1680970) (SBA-Pr-SO3H) provides an efficient and eco-friendly option for condensation reactions involving the indolin-2-one core. researchgate.net
Alternative Solvents: Research into fluorine-containing room-temperature ionic liquids may lead to novel solvent systems that are non-volatile, thermally stable, and recyclable, offering a greener alternative for the synthesis and processing of compounds like this compound. man.ac.uk
Advancements in Multidisciplinary Spectroscopic and Diffraction Techniques
The precise characterization of molecular structure and properties is fundamental to understanding the function of this compound. Advancements in analytical techniques are crucial for deeper insights.
Spectroscopic Techniques: While standard techniques like NMR and mass spectrometry remain vital, their integration and the development of more sensitive methods will be key. Future research will benefit from hyphenated techniques (e.g., LC-MS-NMR) for complex mixture analysis and advanced 2D NMR experiments for unambiguous structural elucidation of complex derivatives. Fourier Transform Infrared Spectroscopy (FTIR) will continue to be used to analyze secondary structures, especially when these molecules are incorporated into larger assemblies like polymers or protein complexes. nih.gov
Diffraction Techniques: Powder X-ray Diffraction (PXRD) is a powerful tool for "fingerprinting" the specific solid-state form of a compound, which is critical for controlling the properties of pharmaceutical ingredients. americanpharmaceuticalreview.com For this compound, PXRD can identify different polymorphs, which may possess varying solubilities and stabilities. americanpharmaceuticalreview.com Future advancements will likely involve the use of high-intensity synchrotron X-ray sources for faster data collection and the analysis of microcrystalline samples. Single-crystal X-ray diffraction provides definitive three-dimensional atomic arrangements, and its application will remain essential for confirming stereochemistry and understanding intermolecular interactions, such as hydrogen bonding and halogen bonding, which are influenced by the fluorine substituents.
Table 1: Advanced Analytical Techniques for Characterizing Fluorinated Indolin-2-ones
| Technique | Information Provided | Emerging Advancements |
| Asymmetric Synthesis Analysis | Enantiomeric excess (ee%), diastereoselectivity | Chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC) |
| Structural Elucidation | Connectivity, 3D structure, stereochemistry | Cryogenic Electron Microscopy (Cryo-EM) for large complexes, advanced 2D-NMR techniques |
| Solid-State Characterization | Crystalline form (polymorphism), lattice parameters | High-resolution Powder X-ray Diffraction (PXRD), Solid-State NMR (ssNMR) |
| Theoretical Property Validation | Vibrational modes, electronic transitions | Raman Spectroscopy, UV-Vis Spectroscopy combined with computational predictions |
Synergistic Integration of Theoretical and Experimental Chemistry for Enhanced Understanding
The combination of computational modeling and laboratory experimentation provides a powerful paradigm for chemical research. This synergy allows for the prediction of properties and reaction outcomes, guiding more efficient experimental design.
For this compound, Density Functional Theory (DFT) calculations can be employed to investigate its electronic structure, molecular orbitals (HOMO/LUMO), and reactivity. researchgate.net Theoretical studies can predict the most likely sites for electrophilic or nucleophilic attack, rationalize observed regioselectivity in synthetic reactions, and help in the design of derivatives with tailored electronic properties. researchgate.net For instance, molecular docking simulations are already used to predict how fluorinated indolin-2-ones bind to biological targets like VEGFR-2, correlating structural features with inhibitory activity. mdpi.com This integration accelerates the discovery process by prioritizing the synthesis of compounds with the highest predicted efficacy.
This collaborative cycle—where theoretical predictions are tested experimentally, and experimental results are used to refine computational models—will be indispensable for developing a deeper understanding of the structure-property relationships of fluorinated indolin-2-ones.
Exploration of New Applications of Fluorinated Indolin-2-one in Functional Materials
While the indolin-2-one scaffold is primarily explored for pharmaceutical applications, its unique electronic and structural features, enhanced by difluorination, make it a promising candidate for advanced functional materials. man.ac.uknih.gov
Future research is poised to explore the incorporation of the this compound moiety into various material platforms:
Fluoropolymers: The compound could serve as a functional monomer or additive in the synthesis of fluoropolymers. man.ac.uk Such materials are valued for their exceptional chemical resistance, thermal stability, and unique surface properties (e.g., hydrophobicity), with applications ranging from high-performance coatings to membranes for separation technologies. pageplace.de
Organic Electronics: The electron-withdrawing nature of the fluorine atoms and the conjugated core of the indolin-2-one structure suggest potential applications in organic electronics. Derivatives could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as n-type semiconductors in organic thin-film transistors (OTFTs).
Fluorinated Graphene Derivatives: Functionalization of graphene with fluorinated organic molecules is an emerging area. man.ac.ukmdpi.com Attaching this compound derivatives to graphene sheets could modify the electronic properties of the material, creating novel hybrid materials for use in sensors, energy storage devices, or advanced composites. mdpi.com
Table 2: Potential Future Applications of this compound in Materials Science
| Application Area | Potential Role of this compound | Desired Properties |
| Advanced Polymers | Functional monomer or cross-linking agent | Enhanced thermal stability, chemical resistance, hydrophobicity |
| Organic Electronics | Building block for organic semiconductors or emitters | Tunable HOMO/LUMO levels, charge transport properties |
| Sensors | Active layer in chemical or biological sensors | Specific binding interactions, changes in fluorescence or conductivity |
| Lubricants | Additive to reduce friction and wear | Low shear force between molecular layers, high thermal stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
